

An In-depth Technical Guide to mPEG45-diol: Properties and Applications

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Compound of Interest

Compound Name: *mPEG45-diol*
CAS No.: *84131-01-1*
Cat. No.: *B14013095*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

mPEG45-diol, a monodisperse methoxy polyethylene glycol derivative with 45 ethylene glycol repeating units, is a critical component in modern drug delivery and bioconjugation. Its unique physicochemical properties, including high water solubility and biocompatibility, make it an ideal linker for advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the known properties of **mPEG45-diol**, methodologies for its characterization, and its primary application as a PROTAC linker.

Core Properties of mPEG45-diol

The properties of **mPEG45-diol** are largely dictated by its polyethylene glycol chain, which imparts hydrophilicity and flexibility, and its terminal functional groups, a methoxy group at one end and a diol at the other. While specific experimental data for **mPEG45-diol** is not widely published in extensive databases, its properties can be reliably inferred from the well-established characteristics of polyethylene glycols of similar molecular weight.

Physicochemical Properties

Property	Value	Source
Molecular Formula	C93H188O47	Calculated
Average Molecular Weight	~2000 g/mol	[1]
Solubility	Soluble in water and most polar organic solvents.	[2]
Appearance	White to off-white solid or waxy substance.	Inferred
Purity	Typically >95% for research-grade material.	Inferred

Spectroscopic Properties

Technique	Expected Characteristics
^1H NMR	A large signal around 3.6 ppm corresponding to the repeating methylene protons (-CH ₂ CH ₂ O-) of the PEG backbone. A singlet around 3.3 ppm for the terminal methoxy group (-OCH ₃). Signals corresponding to the protons of the diol end-group.[3]
^{13}C NMR	A major peak around 70 ppm from the carbon atoms of the PEG backbone. A peak for the terminal methoxy carbon. Signals for the carbons of the diol end-group.[4]
FTIR (cm ⁻¹)	Strong C-O-C stretching vibration around 1100 cm ⁻¹ . C-H stretching vibrations around 2880 cm ⁻¹ . A broad O-H stretching band around 3400 cm ⁻¹ from the terminal hydroxyl groups.[5][6][7]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **mPEG45-diol** are often proprietary. However, general methodologies for the synthesis of mPEGs and their characterization are well-established in the scientific literature.

Synthesis of mPEG-diol

mPEG-diols are typically synthesized via anionic ring-opening polymerization of ethylene oxide, initiated by a monomethyl ether of a diol. The reaction is terminated to yield the desired polymer with a terminal diol group. The molecular weight and polydispersity are controlled by the stoichiometry of the initiator and monomer. Purification is often achieved through chromatography or precipitation.

Characterization of mPEG45-diol

1. Gel Permeation Chromatography (GPC)

- Objective: To determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and polydispersity index ($PDI = M_w/M_n$) of the polymer.^{[8][9][10][11]}
- Methodology:
 - Dissolve the **mPEG45-diol** sample in a suitable mobile phase (e.g., tetrahydrofuran or an aqueous buffer).
 - Inject the sample into a GPC system equipped with a suitable column set for polymer analysis.
 - Elute the sample with the mobile phase at a constant flow rate.
 - Detect the eluting polymer using a refractive index (RI) detector.
 - Calibrate the system using polymer standards of known molecular weights to construct a calibration curve.
 - Calculate M_n , M_w , and PDI from the chromatogram of the **mPEG45-diol** sample.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the chemical structure, including the presence of the methoxy and diol end-groups, and to estimate the degree of polymerization.[3][4][12]
- Methodology:
 - Dissolve a small amount of **mPEG45-diol** in a deuterated solvent (e.g., CDCl₃ or D₂O).
 - Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
 - Integrate the signals in the ¹H NMR spectrum to determine the ratio of the repeating ethylene glycol units to the terminal methoxy and diol protons.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

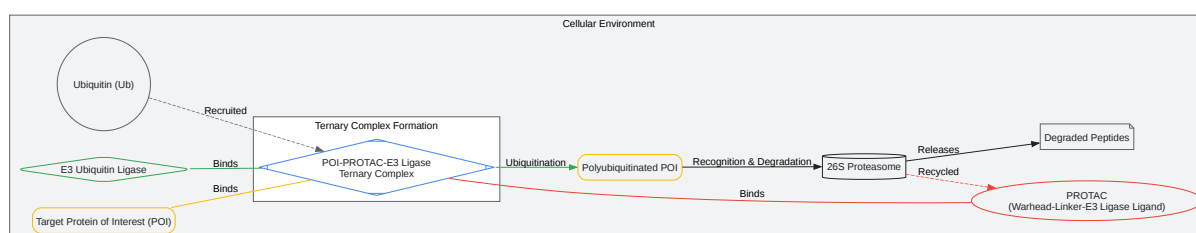
- Objective: To identify the characteristic functional groups present in the **mPEG45-diol** molecule.[5][6][7][13]
- Methodology:
 - Prepare a sample of **mPEG45-diol**, either as a thin film on a salt plate or as a KBr pellet.
 - Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.
 - Identify the characteristic absorption bands corresponding to C-O-C, C-H, and O-H vibrations.

Application in PROTACs

mPEG45-diol is a widely used linker in the design and synthesis of PROTACs.[14] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[15] [16] The PEG linker in a PROTAC plays a crucial role in its efficacy by providing the appropriate length and flexibility to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase.[17][18]

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC utilizing a PEG linker like **mPEG45-diol**.

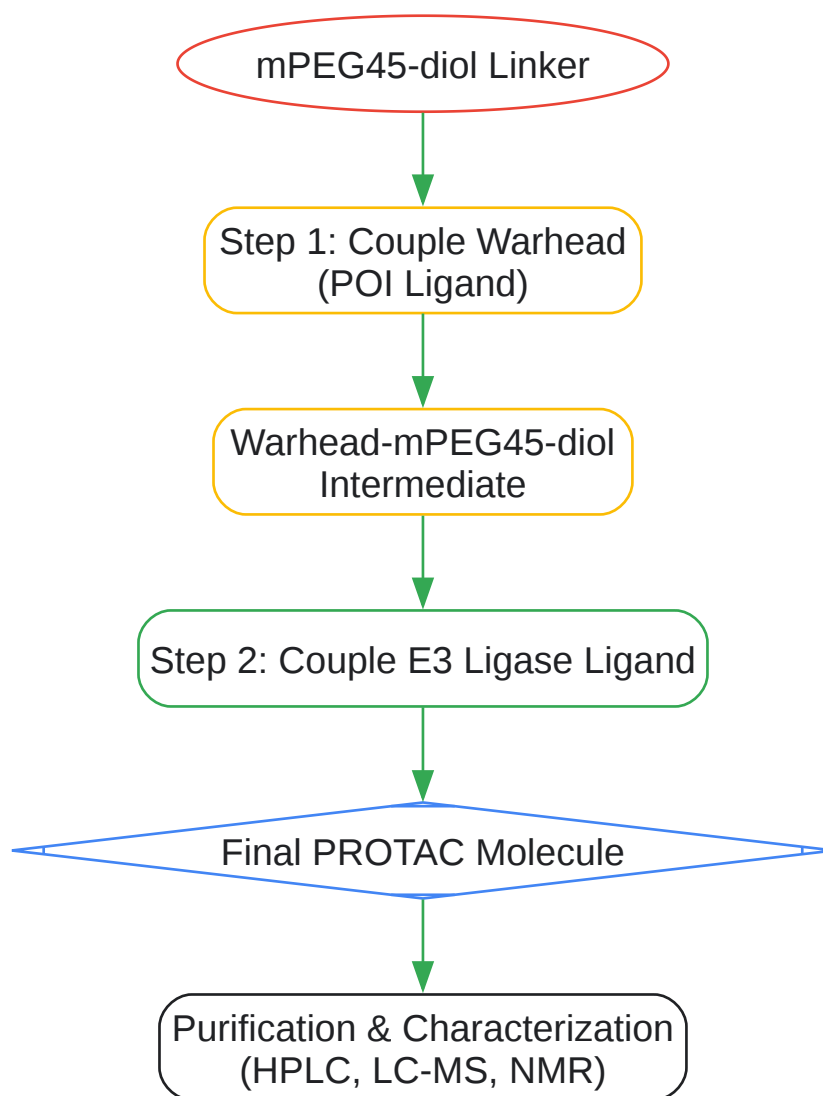


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Caption: PROTAC Mechanism of Action.

PROTAC Synthesis Workflow

The synthesis of a PROTAC typically involves the sequential coupling of the warhead (targeting the protein of interest) and the E3 ligase ligand to the **mPEG45-diol** linker.



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Caption: General PROTAC Synthesis Workflow.

Conclusion

mPEG45-diol is a valuable tool in the field of drug development, particularly for the construction of PROTACs. Its well-defined structure, hydrophilicity, and biocompatibility contribute significantly to the improved pharmacokinetic and pharmacodynamic properties of the resulting therapeutic agents. The methodologies outlined in this guide provide a framework for the characterization and application of **mPEG45-diol** in advanced drug delivery systems. Further research into monodisperse PEGs of varying lengths will continue to refine the design and efficacy of next-generation targeted therapeutics.

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